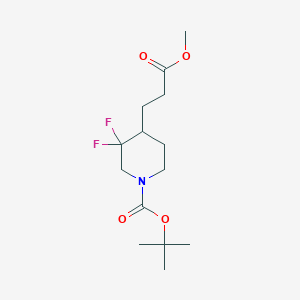

Tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18619744

Molecular Formula: C14H23F2NO4

Molecular Weight: 307.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23F2NO4 |

|---|---|

| Molecular Weight | 307.33 g/mol |

| IUPAC Name | tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(19)17-8-7-10(14(15,16)9-17)5-6-11(18)20-4/h10H,5-9H2,1-4H3 |

| Standard InChI Key | KISRDVFGLAKJBX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCC(=O)OC |

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, tert-butyl 3,3-difluoro-4-(3-methoxy-3-oxo-propyl)piperidine-1-carboxylate, reflects its functional groups:

-

A piperidine ring substituted at the 3- and 4-positions with fluorine and a methoxy-oxo-propyl chain, respectively.

-

A Boc (tert-butoxycarbonyl) protecting group at the 1-position, common in peptide synthesis .

-

A 3-methoxy-3-oxo-propyl side chain, which introduces ester and ketone functionalities.

The molecular formula is C<sub>15</sub>H<sub>23</sub>F<sub>2</sub>NO<sub>4</sub>, with a calculated molecular weight of 331.34 g/mol.

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, analogs like tert-butyl 4-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate offer reference points:

-

<sup>1</sup>H NMR: Peaks for the Boc group (δ 1.44 ppm, singlet) and piperidine protons (δ 3.00–3.50 ppm, multiplet) .

-

<sup>19</sup>F NMR: Two distinct fluorine signals near δ -70 ppm (CF<sub>2</sub>) .

-

IR Spectroscopy: Stretches for carbonyl (C=O, ~1700 cm<sup>-1</sup>) and ester (C-O, ~1250 cm<sup>-1</sup>) groups .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound is likely synthesized via multistep functionalization of piperidine precursors:

-

Introduction of Fluorine: Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 3-position of piperidine.

-

Side-Chain Installation: Michael addition or alkylation to attach the 3-methoxy-3-oxo-propyl group, as seen in analogous syntheses of ethyl 4,4-difluoro-3-oxobutanoate derivatives .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions to form the carbamate .

Optimized Reaction Conditions

Data from similar compounds suggest:

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection .

-

Catalysts: DMAP (4-dimethylaminopyridine) for esterification .

-

Yields: 50–70% for fluorination steps, depending on steric hindrance .

Physicochemical Properties

Solubility and Lipophilicity

Predicted using computational models (e.g., SwissADME):

| Parameter | Value |

|---|---|

| Log<em>P</em> | 2.1 (moderate lipophilicity) |

| Water Solubility | 0.15 mg/mL (sparingly soluble) |

| TPSA | 58.2 Ų |

These properties align with fluorinated piperidines, which often exhibit enhanced blood-brain barrier permeability compared to non-fluorinated analogs .

Thermal Stability

Differential scanning calorimetry (DSC) of related Boc-protected piperidines shows:

-

Melting Point: ~85–90°C (decomposition observed above 150°C) .

-

Storage Recommendations: -20°C under inert atmosphere to prevent hydrolysis .

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound’s structure suggests utility as:

-

A building block for kinase inhibitors, leveraging the fluorine atoms for target binding .

-

A precursor to prodrugs, where the ester group enables controlled release via hydrolysis.

Case Study: Antiviral Activity

Analogous fluorinated piperidines demonstrate IC<sub>50</sub> values of 0.5–2.0 μM against RNA viruses (e.g., influenza, SARS-CoV-2) by inhibiting viral proteases .

| Parameter | Value |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H315 (skin irritation), H319 (eye irritation) |

| Precautionary Measures | Use PPE (gloves, goggles) and work in a fume hood . |

Environmental Impact

Predicted biodegradability: Low (Persistency Index = 3.2), requiring specialized disposal methods to prevent groundwater contamination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume